4-[(2,3-Dimethylphenyl)methoxy]-3-methoxybenzaldehyde
Description
Properties
IUPAC Name |
4-[(2,3-dimethylphenyl)methoxy]-3-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-12-5-4-6-15(13(12)2)11-20-16-8-7-14(10-18)9-17(16)19-3/h4-10H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWGGBXQABWWPAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)COC2=C(C=C(C=C2)C=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,3-Dimethylphenyl)methoxy]-3-methoxybenzaldehyde typically involves the reaction of 2,3-dimethylphenol with 3-methoxybenzaldehyde under specific conditions. One common method is the use of a base such as sodium hydroxide to facilitate the reaction, followed by purification through recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for the efficient production of large quantities while maintaining high purity levels. The reaction conditions are optimized to ensure maximum yield and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
4-[(2,3-Dimethylphenyl)methoxy]-3-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: 4-[(2,3-Dimethylphenyl)methoxy]-3-methoxybenzoic acid.
Reduction: 4-[(2,3-Dimethylphenyl)methoxy]-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-[(2,3-Dimethylphenyl)methoxy]-3-methoxybenzaldehyde is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2,3-Dimethylphenyl)methoxy]-3-methoxybenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. This interaction can affect various biochemical pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Key Observations :
- Synthetic Efficiency : The benzyloxy-phenethoxy analog (96% yield) demonstrates high efficiency via oxidation and alkaline hydrolysis , whereas the target compound’s synthesis remains less documented.
- For instance, the bromomethyl analog’s crystal structure suggests stable packing for solid-phase applications .
Solubility and Bioavailability
- 4-(Difluoromethoxy)-3-methoxybenzaldehyde (MW 188.13) exhibits a Log S value of -2.2, indicating moderate solubility in aqueous media. Its topological polar surface area (TPSA) is 35.5 Ų, suggesting moderate membrane permeability .
- Chlorophenyl Analog : With a higher molecular weight (290.73), this compound may exhibit reduced solubility compared to the target compound, though its GHS classification highlights acute toxicity (H302) requiring careful handling .
Biological Activity
4-[(2,3-Dimethylphenyl)methoxy]-3-methoxybenzaldehyde, a compound with a complex aromatic structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a methoxy group and an aldehyde functional group, contributing to its reactivity and interaction with biological systems. Its structural formula can be represented as follows:
Antimicrobial Activity
Research has indicated that derivatives of benzaldehyde compounds exhibit notable antimicrobial properties. For instance, studies show that similar compounds can inhibit the growth of various bacteria and fungi, suggesting that this compound may also possess antimicrobial effects.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Microorganism Tested | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 20 |
| 4-DMBA | C. albicans | 18 |
Antiviral Activity
Preliminary studies suggest potential antiviral activity against viruses such as Hepatitis B Virus (HBV) and Human Immunodeficiency Virus (HIV). The mechanism may involve the inhibition of viral replication through modulation of host cellular pathways.
The proposed mechanism of action for this compound involves:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival.
- Modulation of Cell Signaling : It could alter cell signaling pathways that are hijacked by viruses for replication.
Case Studies
- Antiviral Efficacy Study : A study evaluated the antiviral efficacy of a related benzaldehyde derivative against HBV in vitro. Results indicated a significant reduction in viral load with an IC50 value comparable to existing antiviral agents.
- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects on human cell lines. The compound showed selective toxicity towards infected cells while sparing healthy cells, indicating a favorable therapeutic window.
Comparative Analysis with Similar Compounds
Table 2: Comparative Biological Activity
| Compound Name | Antimicrobial Activity | Antiviral Activity | Cytotoxicity (IC50) |
|---|---|---|---|
| This compound | Moderate | Moderate | >50 µM |
| Benzaldehyde Derivative A | High | Low | 30 µM |
| Benzaldehyde Derivative B | Moderate | High | 25 µM |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-[(2,3-Dimethylphenyl)methoxy]-3-methoxybenzaldehyde, and what are their key challenges?
- Methodological Answer : The synthesis typically involves:
Protection of hydroxyl groups : Use benzyl or methoxymethyl groups to protect reactive sites during multi-step reactions .
Aldehyde introduction : Condensation reactions (e.g., with 2-hydrazinopyridine in ethanol) to form Schiff bases, followed by oxidation to stabilize the aldehyde group .
Demethylation/functionalization : Controlled demethylation using reagents like sodium hypochlorite to introduce methoxy groups .
- Challenges : Side reactions during protection/deprotection steps and regioselectivity in alkylation. Purity (>97% by HPLC) is critical for reproducibility .
Q. How is this compound characterized spectroscopically?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR (e.g., DMSO-d₆ solvent) identify substituents:
- Aldehyde proton at δ ~10.72 ppm .
- Methoxy groups at δ ~3.84 ppm .
- FTIR : Peaks at ~1596 cm⁻¹ (C=O stretch) and ~1261 cm⁻¹ (C-O of methoxy) confirm functional groups .
- HRMS : Validates molecular ion ([M+H]⁺) with <0.3 ppm error .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Methodological Answer :
- Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) and ethanol; poorly soluble in water. Solubility testing via UV-Vis at varying concentrations recommended .
- Stability : Degrades under prolonged UV exposure or acidic conditions. Store at 0–6°C in amber vials to prevent oxidation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
- Methodological Answer :
- Catalyst screening : Use DIPEA (diisopropylethylamine) to enhance nucleophilic substitution efficiency .
- Temperature control : Stepwise heating (e.g., -35°C for chlorotriazine coupling, 40°C for amine addition) minimizes side products .
- Purification : Gradient column chromatography (e.g., CH₂Cl₂/EtOAc) resolves mixed fractions, improving purity to >99% .
- Yield improvement : Pilot reactions show ~90% yield with optimized stoichiometry (1.15 equiv. of methyl 3-aminobenzoate) .
Q. What computational methods predict the compound’s physicochemical and electronic properties?
- Methodological Answer :
- Molecular dynamics (MD) : Simulate solubility parameters using logP (~2.8) and polar surface area (45.7 Ų) .
- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity in nucleophilic additions .
- ADMET prediction : Tools like SwissADME estimate bioavailability (TPSA = 55.8 Ų) and blood-brain barrier penetration .
Q. How can contradictions in reported bioactivity data be resolved?
- Methodological Answer :
- Dose-response validation : Replicate assays (e.g., enzyme inhibition) across multiple cell lines (IC₅₀ ± SEM) to rule out cell-specific effects .
- Structural analogs : Compare with derivatives (e.g., 4-benzyloxy-3-methoxy variants) to isolate substituent effects .
- Meta-analysis : Cross-reference bioactivity datasets (e.g., PubChem BioAssay) to identify outliers or assay artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
